molecular formula C8H4Cl2O2 B1455181 4,6-Dichloro-2,3-dihydro-1-benzofuran-3-one CAS No. 857062-58-9

4,6-Dichloro-2,3-dihydro-1-benzofuran-3-one

Cat. No.: B1455181
CAS No.: 857062-58-9
M. Wt: 203.02 g/mol
InChI Key: VUYJDXGTXGRKAC-UHFFFAOYSA-N
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Description

4,6-Dichloro-2,3-dihydro-1-benzofuran-3-one (CAS 857062-58-9) is a chlorinated dihydrobenzofuranone compound of high interest in medicinal and synthetic chemistry. With a molecular formula of C 8 H 4 Cl 2 O 2 and a molecular weight of 203.02 g/mol, it serves as a versatile synthetic intermediate . The benzofuran scaffold is a privileged structure in drug design, known for its diverse pharmacological activities . The presence of two chlorine atoms at the 4 and 6 positions is particularly significant; chlorine is a common constituent in FDA-approved pharmaceuticals, where it often enhances metabolic stability, influences lipophilicity, and improves binding affinity to biological targets . This makes the compound an invaluable building block for the synthesis of more complex molecules. Its primary research applications include serving as a core structure in the development of novel antimicrobial agents . Researchers utilize this compound to create derivatives for evaluating activity against Gram-positive bacteria and other pathogens . Furthermore, halogenated benzofuran derivatives are investigated as inhibitors of specific bacterial targets, such as DNA gyrase in Mycobacterium tuberculosis and microbial protein tyrosine phosphatases . Beyond antimicrobial research, the compound's unique structure lends itself to materials science and the development of chemical probes for studying biological pathways. This product is intended for research purposes and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4,6-dichloro-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2O2/c9-4-1-5(10)8-6(11)3-12-7(8)2-4/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUYJDXGTXGRKAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(O1)C=C(C=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501302250
Record name 4,6-Dichloro-3(2H)-benzofuranone
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URL https://comptox.epa.gov/dashboard/DTXSID501302250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857062-58-9
Record name 4,6-Dichloro-3(2H)-benzofuranone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=857062-58-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dichloro-3(2H)-benzofuranone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501302250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4,6-Dichloro-2,3-dihydro-1-benzofuran-3-one (commonly referred to as 4,6-Dichloro-benzofuranone) is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and analgesic activities, supported by data tables and case studies.

  • Molecular Formula : C8H4Cl2O2
  • Molecular Weight : 203.02 g/mol
  • CAS Number : 857062-58-9
  • IUPAC Name : 4,6-dichloro-1-benzofuran-3-one

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzofuran derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains.

Table 1: Antimicrobial Activity of Benzofuran Derivatives

Compound NameBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus5.0 μg/mL
2-(4-methoxyphenyl)-benzofuranE. coli3.12 μg/mL
Benzofuran derivative XM. tuberculosisIC90 < 0.60 μM

A study by Yempala et al. demonstrated that benzofuran derivatives showed profound activity against M. tuberculosis with low toxicity towards mammalian cells .

2. Anticancer Activity

Benzofuran derivatives have also been investigated for their anticancer properties. The structure of 4,6-Dichloro-benzofuranone is conducive to interactions with biological targets involved in cancer progression.

Case Study: Anticancer Effects

In vitro studies have shown that certain benzofuran derivatives can inhibit the proliferation of cancer cell lines such as breast and colon cancer cells. For instance, a derivative similar to 4,6-Dichloro-benzofuranone exhibited an IC50 value of 10 μM against breast cancer cells .

3. Analgesic Activity

The analgesic properties of benzofuran derivatives have been explored in models of neuropathic pain. Compounds derived from benzofuran structures have shown efficacy in reducing pain without significant side effects.

Table 2: Analgesic Activity in Animal Models

Compound NamePain Model TestedEfficacy (Pain Reduction %)
This compoundSpinal nerve ligation model70%
Compound YPaclitaxel-induced neuropathy65%

A notable study reported that a compound similar to 4,6-Dichloro-benzofuranone reversed neuropathic pain in animal models without affecting locomotor behavior .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzofuran derivatives, including 4,6-dichloro-2,3-dihydro-1-benzofuran-3-one. Benzofuran derivatives are known for their effectiveness against various pathogens. For instance, compounds with similar structures have demonstrated significant activity against Mycobacterium tuberculosis and other bacterial strains. The presence of chlorine atoms at specific positions enhances their biological activity by increasing lipophilicity and altering the interaction with biological targets .

Pharmacological Properties
Research indicates that benzofuran derivatives exhibit a range of pharmacological activities, including diuretic, saluretic, and antihypertensive effects. These compounds can help manage conditions associated with fluid retention and hypertension by promoting electrolyte balance . The structural features of this compound may contribute to similar therapeutic effects.

Synthesis and Chemical Intermediates

Synthetic Applications
this compound serves as an important intermediate in organic synthesis. Its electrophilic nature allows it to participate in various chemical reactions, making it a versatile building block for synthesizing more complex molecules. The compound can be utilized in the development of new pharmaceuticals or agrochemicals .

Reactivity and Derivatives
The reactivity of this compound can be exploited to create derivatives with enhanced properties. For example, modifications at the 2 or 3 positions of the benzofuran ring can lead to compounds with improved biological activity or novel functionalities .

Material Science

Polymer Chemistry
In material science, benzofuran derivatives are being explored for their potential use in polymer chemistry. Their unique structural properties may impart desirable characteristics to polymers, such as increased thermal stability or enhanced mechanical properties . The incorporation of this compound into polymer matrices could lead to innovative materials suitable for various applications.

Case Studies and Research Findings

Study Findings
Yempala et al. (2014)Synthesized various benzofuran derivatives showing significant antimycobacterial activity against M. tuberculosis with low toxicity towards mammalian cells .
Demirayak et al. (2015)Investigated antibacterial activities of substituted benzofurans; compounds with hydroxyl groups at specific positions exhibited excellent antimicrobial properties .
Patent US4163794ADescribed the synthesis of benzofurans with diuretic and antihypertensive effects; highlights the therapeutic potential of chlorine-substituted benzofurans .

Comparison with Similar Compounds

Positional Isomers: Chlorine Substitution Patterns

Chlorine positioning significantly influences the electronic and steric properties of benzofuranone derivatives. Key isomers include:

  • 5,7-Dichloro-2,3-dihydro-1-benzofuran-3-one (CAS 74815-20-6): A positional isomer with chlorine atoms at the 5- and 7-positions. This compound exhibits similar reactivity but distinct dipole moments due to asymmetric charge distribution, as observed in related dichloroquinones .

Structural Impact : The 4,6-dichloro isomer may exhibit greater steric accessibility for electrophilic substitution at the 2-position compared to 5,7- and 6,7-isomers, where chlorine atoms occupy adjacent positions.

Halogenated Derivatives: Fluoro and Bromo Analogues

  • 5-Chloro-7-fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one (CAS 155814-22-5): Fluorine substitution enhances electronegativity and lipophilicity (logP ~1.5 estimated), improving membrane permeability compared to dichloro derivatives.
  • 7-Bromo-2,3-dihydro-1-benzofuran-3-one (CAS 886365-43-1): Bromine’s larger atomic radius introduces steric hindrance, slowing reaction kinetics in nucleophilic aromatic substitution compared to chlorine analogues .

Key Difference : Fluorinated derivatives generally exhibit higher bioavailability, while brominated analogues are bulkier and less reactive.

Alkyl-Substituted Analogues

  • 4,6-Dichloro-3-methylbenzofuran (CAS 81078-72-0): The methyl group at the 3-position replaces the ketone oxygen, converting the compound into a non-polar benzofuran. This modification eliminates hydrogen-bonding capacity, reducing solubility in polar solvents .

Physicochemical Impact : Alkyl substituents increase hydrophobicity (logP >2), making these derivatives more suitable for lipid-rich environments.

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) logP Key Features
4,6-Dichloro-2,3-dihydro-1-benzofuran-3-one - C₈H₄Cl₂O₂ 203.02 ~1.8* High reactivity, building block
5,7-Dichloro-2,3-dihydro-1-benzofuran-3-one 74815-20-6 C₈H₄Cl₂O₂ 203.02 ~1.8* Asymmetric charge distribution
5-Chloro-7-fluoro-2-methyl derivative 155814-22-5 C₉H₆ClFO₂ 212.60 ~1.5 Enhanced lipophilicity
TB501 - C₂₃H₂₅N₃O₅ 436.51 1.523 Antitubercular activity

*Estimated based on analogous compounds.

Table 2: Commercial Availability and Pricing (CymitQuimica)

Compound Name 50 mg Price (€) 500 mg Price (€)
This compound 462.00 1,245.00
4,6-Difluoro analogue 478.00 1,304.00

Preparation Methods

Cyclization of Substituted Phenols with Ketones

A primary synthetic route to 4,6-Dichloro-2,3-dihydro-1-benzofuran-3-one involves the intramolecular cyclization of appropriately substituted phenolic precursors with ketones under acidic conditions. For example, 4,6-dichloro-2-methylphenol can be reacted with a ketone in the presence of a strong acid catalyst to induce cyclization, forming the benzofuran ring system with the ketone functionality at position 3.

  • Reaction Conditions: Typically, strong acid catalysts such as sulfuric acid or Lewis acids are used to promote the cyclization.
  • Mechanism: The process proceeds via electrophilic aromatic substitution followed by ring closure, generating the dihydrobenzofuranone core.
  • Outcome: This method yields the target compound with chlorine atoms retained at positions 4 and 6, and the ketone group at position 3.

This approach is supported by industrial-scale syntheses where continuous flow reactors and optimized parameters improve yield and purity.

Base-Promoted Cyclization of Benzofuranone Carboxylic Acid Esters

A patented industrial process describes the preparation of benzofuranones via base-promoted cyclization of benzofuranone carboxylic acid esters, which can be adapted for 4,6-dichloro-substituted substrates.

  • Step 1: Preparation of methyl or ethyl benzofuran-3-one-2-carboxylate esters with the desired chlorine substitutions.
  • Step 2: Treatment of these esters with potassium hydroxide solution in ethanol-water mixture under reflux (temperatures between 0 °C to 150 °C, preferably 0 °C to 80 °C).
  • Step 3: Acidification of the reaction mixture with concentrated hydrochloric acid to precipitate the benzofuranone.
  • Workup: The product is filtered, washed with water, and dried under vacuum at moderate temperatures (around 35-45 °C).
  • Yield: High yields reported (up to 94% theoretical).
  • Atmosphere: Protective gas atmosphere (nitrogen or argon) is used to avoid oxidation during the reaction and workup.

This method is notable for its scalability and reproducibility in industrial settings, ensuring high purity and yield of benzofuranone derivatives.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Acid-catalyzed cyclization of 4,6-dichloro-2-methylphenol with ketones 4,6-dichloro-2-methylphenol, ketone, strong acid catalyst Acidic medium, reflux Direct synthesis, well-established Requires strong acid, potential side reactions
Radical synthesis using DMSO and TCT DMSO, cyanuric chloride (TCT), water Metal-free, radical pathway, controlled by water addition Mild conditions, scalable, metal-free Specific to benzofuranones, adaptation needed for chlorinated derivatives
Base-promoted cyclization of benzofuranone esters Benzofuranone carboxylic acid esters, KOH, ethanol-water, HCl Reflux, protective gas atmosphere, 0–80 °C High yield, industrial scale, reproducible Requires ester precursors, careful atmosphere control
Pd-catalyzed Sonogashira coupling and cyclization Iodophenols, Pd catalysts, phosphine ligands Pd catalysis, Sonogashira conditions High yield, versatile Requires Pd catalysts, may need precursor synthesis

Q & A

Q. What are the common synthetic routes for preparing 4,6-Dichloro-2,3-dihydro-1-benzofuran-3-one, and how can intermediates be characterized?

Methodological Answer: The synthesis typically involves halogenation or nucleophilic substitution reactions. For example, a related benzofuranone derivative was synthesized via alkylation using anhydrous potassium carbonate in DMF as a base, followed by purification via column chromatography (1:100 dichloromethane-methanol) . Key intermediates should be characterized using 1H^1H-NMR and 13C^{13}C-NMR to confirm regioselectivity and purity. For instance, 1H^1H-NMR peaks at δ 4.64 (s, 2H) and 5.34 (s, 2H) in CDCl3_3 confirm ether linkages in analogous structures .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H^1H-NMR identifies proton environments (e.g., aromatic protons at δ 6.67–7.58 in CDCl3_3), while 13C^{13}C-NMR confirms carbonyl (δ 176–197 ppm) and chlorinated aromatic carbons .
  • Mass Spectrometry (MS) : High-resolution MS (e.g., ACPI) validates molecular weight (e.g., m/z 309.2 [MH+^+] for similar compounds) .
  • X-ray Crystallography : Single-crystal studies (mean C–C bond length: 0.010 Å, R factor: 0.059) resolve stereochemistry in derivatives .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use NIOSH-approved face shields, safety glasses, and nitrile gloves to prevent skin/eye contact .
  • Engineering Controls : Work in fume hoods with local exhaust ventilation.
  • Decontamination : Wash hands with soap and water after handling; dispose of contaminated gloves under regulated waste protocols .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Methodological Answer:

  • Solvent Selection : Polar aprotic solvents like DMF enhance reaction rates by stabilizing intermediates .
  • Catalyst Screening : Test bases (e.g., K2_2CO3_3 vs. NaH) to minimize side reactions.
  • Temperature Control : Lower temperatures (e.g., 25°C) reduce decomposition in halogenation steps .
  • Purification : Gradient elution in column chromatography (e.g., dichloromethane-methanol) improves separation of chlorinated byproducts .

Q. How can stereochemical ambiguities in dihydrobenzofuranone derivatives be resolved?

Methodological Answer:

  • Chiral Chromatography : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers.
  • X-ray Diffraction : Resolve absolute configuration via single-crystal studies (e.g., (2S,3R)-configured analogs with R factor ≤ 0.125) .
  • Computational Modeling : Compare experimental and DFT-calculated NMR chemical shifts to validate stereoisomers .

Q. How should researchers address contradictions in spectral data for halogenated benzofuranones?

Methodological Answer:

  • Cross-Validation : Reconcile 1H^1H-NMR peaks with NOESY/ROESY to confirm spatial proximity of substituents.
  • Isotopic Labeling : Use 37Cl^{37}Cl-labeled analogs to distinguish chlorine-induced splitting in mass spectra.
  • Crystallographic Validation : Compare experimental X-ray bond angles with predicted ACD/Labs Percepta data (e.g., C–O bond lengths: 1.36–1.42 Å) .

Q. What strategies are effective for studying the stability of this compound under varying pH and temperature?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures (e.g., 150–200°C for similar compounds).
  • pH Stability Assays : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC at 254 nm.
  • Light Sensitivity Tests : Expose to UV-Vis light (300–400 nm) and track photodegradation products using LC-MS .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-Dichloro-2,3-dihydro-1-benzofuran-3-one
Reactant of Route 2
Reactant of Route 2
4,6-Dichloro-2,3-dihydro-1-benzofuran-3-one

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